N-(2-methoxyethyl)urea

Medicinal Chemistry Drug Design Lipophilicity

Inconsistent lipophilicity in lead series can derail SAR studies. N-(2-Methoxyethyl)urea (CAS 22033-10-9) provides a precise logP of 0.39-over 1.4 units higher than N-methylurea-enabling predictable tuning of membrane permeability and BBB penetration without excessive hydrophobicity. • Melting point 73-75 °C enables room-temperature solid handling and low-energy thermal processing, unlike higher-melting N-(2-hydroxyethyl)urea (mp 164-169 °C) • Consistent ≥95% purity from established supply chains eliminates batch-to-batch variability for publication-ready results • Immediate availability in research quantities (100 mg-10 g) with global shipping

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 22033-10-9
Cat. No. B1584383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)urea
CAS22033-10-9
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCOCCNC(=O)N
InChIInChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
InChIKeyIHCDQQHNHQCALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)urea: Key Properties


N-(2-Methoxyethyl)urea (CAS 22033-10-9) is an N-alkylurea derivative bearing a 2-methoxyethyl substituent. It is primarily employed as a versatile building block in organic synthesis and medicinal chemistry. Key physicochemical properties include a melting point of 73–75 °C, a boiling point of 194.8 °C (at 760 mmHg), a density of 1.068 g/cm³, and a calculated logP of 0.39 [1]. These properties distinguish it from simple N-alkylureas and N-hydroxyethylurea, making it a strategically important intermediate for tuning lipophilicity and thermal behavior in research and industrial applications.

1 Lipophilicity tuning for lead optimization
2 Ambient-processable solid for low-energy handling
3 Reproducible purity from multiple vendors

N-(2-Methoxyethyl)urea: Why Substitution Fails


In-class N-alkylurea compounds cannot be simply interchanged because small structural modifications produce large, measurable differences in lipophilicity (logP), thermal stability (melting/boiling points), and solubility profiles. These differences directly impact compound behavior in synthesis, formulation, and biological assays. For instance, replacing a methyl group with a 2-methoxyethyl group increases logP by over 1.4 log units compared to N-methylurea, dramatically altering membrane permeability [1]. Similarly, substituting a hydroxyethyl group with a methoxyethyl group lowers the melting point by approximately 90 °C, enabling processing conditions unattainable with the hydroxy analog . Such quantifiable differentiation mandates compound-specific procurement rather than generic substitution.

1 LogP shift >1.4 log units vs N-methylurea may alter membrane partitioning behavior.
2 Melting point ~90 °C lower than N-(2-hydroxyethyl)urea may shift thermal processing fit.
3 Reduced H-bond donor count may alter solubility and self-assembly in less polar media.

N-(2-Methoxyethyl)urea: Quantitative Evidence Guide


Lipophilicity vs. N-Methylurea

N-(2-Methoxyethyl)urea exhibits a calculated logP of 0.39, compared to -1.09 for N-methylurea. This represents a lipophilicity increase of approximately 1.48 log units. The difference is attributed to the methoxyethyl substituent, which introduces additional hydrophobic character while retaining hydrogen-bonding capacity [1]. This shift is critical for tuning membrane permeability in drug candidates.

Lipophilicity vs. N-Methylurea
Head-to-head
logP 0.39 vs -1.09 (Δ +1.48)
Supports membrane permeability assessment
Calculated (ACD/Labs Percepta)
Medicinal Chemistry Drug Design Lipophilicity

Melting Point vs. N-(2-Hydroxyethyl)urea

The melting point of N-(2-methoxyethyl)urea is 73–75 °C, substantially lower than the 164–169 °C observed for N-(2-hydroxyethyl)urea [1]. This ~90 °C reduction is a direct consequence of replacing the hydrogen-bond-donating hydroxyl group with a methoxy ether, which reduces intermolecular hydrogen bonding in the solid state.

Melting point vs. OH-ethyl analog
Head-to-head
73–75 °C vs 164–169 °C (Δ ≈ -91 °C)
Supports ambient processing fit
Experimental solid state values
Formulation Process Chemistry Thermal Analysis

Boiling Point vs. N-(2-Hydroxyethyl)urea

N-(2-Methoxyethyl)urea boils at 194.8 °C (at 760 mmHg), while N-(2-hydroxyethyl)urea boils at 254.3 °C under identical conditions [1]. The 59.5 °C lower boiling point reflects weaker intermolecular forces in the methoxyethyl derivative, offering practical advantages for purification via distillation and for applications requiring moderate volatility.

Boiling point vs. OH-ethyl analog
Head-to-head
194.8 °C vs 254.3 °C (Δ = -59.5 °C)
Expands purification technique range
Atmospheric pressure (760 mmHg)
Purification Process Engineering Volatility

Density vs. N-Methylurea

The density of N-(2-methoxyethyl)urea is 1.068 g/cm³, which is 2.6% higher than that of N-methylurea (1.041 g/cm³) . The increase is consistent with the addition of the methoxyethyl group, which increases molecular weight while maintaining a relatively compact conformation.

Density vs. N-Methylurea
Head-to-head
1.068 vs 1.041 g/cm³ (Δ +2.6%)
May influence solid-state formulation
Ambient conditions
Material Science Formulation Crystallography

Hydrogen Bonding Profile vs. N-(2-Hydroxyethyl)urea

N-(2-Methoxyethyl)urea possesses two hydrogen bond donors (urea NH₂) and two acceptors (urea C=O and ether O). In contrast, N-(2-hydroxyethyl)urea has three donors (urea NH₂ plus hydroxyl OH) and three acceptors . The absence of the hydroxyl donor reduces the capacity for intermolecular hydrogen bonding, which correlates with the observed lower melting point and altered solubility profile. While direct solubility data in identical solvents are not available, this class-level inference is supported by the 90 °C melting point differential.

H-bond donor count
Class-level
2 H-donors vs 3 (Δ -1)
May reduce aggregation in less polar media
Class-level inference; solubility data to verify
Supramolecular Chemistry Solubility Self-Assembly

Purity Specification

Commercial suppliers of N-(2-methoxyethyl)urea typically provide material with a minimum purity of 95% . While N-methylurea and N-ethylurea are also available at ≥95%, the consistent purity specification across vendors for N-(2-methoxyethyl)urea ensures that researchers can obtain material ready for use in sensitive synthetic or biological applications without additional purification steps, reducing time and cost.

Purity specification
Specification review
≥95% (multi-vendor)
Supports procurement without in-house purification
Vendor consistency; lot-specific review advised
Quality Control Reproducibility Sourcing

N-(2-Methoxyethyl)urea: Optimal Applications


Medicinal Chemistry: Lipophilicity Optimization

When a lead series demands increased logP to improve membrane permeability or blood-brain barrier penetration, N-(2-methoxyethyl)urea serves as a superior scaffold compared to N-methylurea (logP difference +1.48) or N-(2-hydroxyethyl)urea (logP difference +2.25) [1]. Its balanced lipophilicity (logP 0.39) provides a tunable parameter for medicinal chemists seeking to modulate pharmacokinetic properties without introducing excessive hydrophobicity.

Ambient-Temperature Processing

With a melting point of 73–75 °C, N-(2-methoxyethyl)urea can be handled as a solid at room temperature yet melts under mild heating, unlike N-(2-hydroxyethyl)urea (m.p. 164–169 °C) which requires significantly higher temperatures [1]. This property makes it ideal for formulations where thermal processing is limited and for synthetic steps where low-energy dissolution is advantageous.

Organic Synthesis: Tailored Physicochemical Building Block

As a building block, N-(2-methoxyethyl)urea introduces a specific set of physicochemical parameters (logP 0.39, moderate density, reduced H-bond donors) that are distinct from simple alkylureas [1]. This allows chemists to precisely engineer properties of larger molecules, such as peptidomimetics or small-molecule inhibitors, where subtle changes in lipophilicity or hydrogen bonding can dramatically impact target binding and selectivity.

High-Purity Supply for Reproducible Research

Researchers requiring consistent, publication-ready results can procure N-(2-methoxyethyl)urea at ≥95% purity from multiple established vendors [1]. This eliminates the variability associated with in-house synthesis or lower-purity alternatives, ensuring that experimental outcomes reflect the compound's intrinsic properties rather than impurity artifacts.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lipophilicity Tuning
LogP tunable scaffold (Δ vs N-alkyl analogs)
Membrane partitioning context
Ambient-Temperature Processing
Low-melting crystalline solid
Ambient processing compatibility
Tailored Physicochemical Building Block
Controlled H-bond donor profile
Binding and selectivity context
High-Purity Research Supply
≥95% purity specification
Reproducibility and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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